Androstanolone-d3

Description

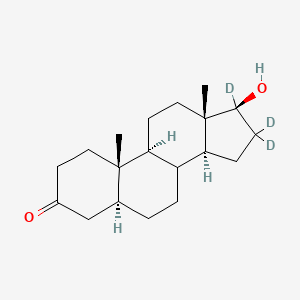

Structure

3D Structure

Properties

IUPAC Name |

(5S,9S,10S,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-17,21H,3-11H2,1-2H3/t12-,14?,15-,16-,17-,18-,19-/m0/s1/i6D2,17D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKAWKQGWWIWPM-NWQJCVHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1([C@]2(CC[C@H]3C([C@@H]2CC1([2H])[2H])CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747036 | |

| Record name | (5alpha,8xi,17beta)-17-Hydroxy(16,16,17-~2~H_3_)androstan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79037-34-6 | |

| Record name | (5alpha,8xi,17beta)-17-Hydroxy(16,16,17-~2~H_3_)androstan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Androstanolone-d3: A Technical Guide for Researchers

An In-depth Whitepaper on the Synthesis, Application, and Analysis of a Key Internal Standard in Androgen Research

Introduction

Androstanolone, also known as dihydrotestosterone (DHT), is a potent androgen and a key metabolite of testosterone, playing a crucial role in various physiological and pathological processes.[1] The accurate quantification of androgens like DHT is paramount in numerous research fields, including endocrinology, oncology, and pharmacology. Androstanolone-d3 (d3-DHT), a stable isotope-labeled form of Androstanolone, has emerged as an indispensable tool for researchers, primarily serving as an internal standard in mass spectrometry-based analytical methods. This technical guide provides a comprehensive overview of this compound, its synthesis, its critical role in research, and detailed methodologies for its application.

Chemical and Physical Properties

This compound is a synthetic isotopologue of Androstanolone where three hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a molecule that is chemically identical to its endogenous counterpart but has a higher molecular weight. This mass difference is the cornerstone of its utility in mass spectrometry.

| Property | Value |

| IUPAC Name | (5S,8R,9S,10S,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one |

| Molecular Formula | C₁₉H₂₇D₃O₂ |

| Molecular Weight | 293.47 g/mol |

| CAS Number | 79037-34-6 |

| Synonyms | 5α-Androstan-17β-ol-3-one-16,16,17-d3, Dihydrotestosterone-d3, DHT-d3 |

Synthesis of this compound

The synthesis of deuterated steroids like this compound is a multi-step process that requires careful control of reaction conditions to ensure high isotopic purity. While various specific synthetic routes exist, a common approach involves the use of deuterated reagents to introduce the deuterium atoms at specific positions on the steroid backbone.

A representative synthesis strategy starts with a suitable steroid precursor, such as androsterone. The process can be broadly outlined as follows:

-

Deuterium Exchange: The precursor molecule is subjected to a base-catalyzed deuterium exchange reaction. For instance, using a deuterated base like deuterated potassium methoxide in a deuterated solvent can introduce deuterium atoms at specific labile positions.

-

Reduction: A subsequent reduction step using a deuterated reducing agent, such as sodium borodeuteride, can introduce additional deuterium atoms.

-

Purification: The final product is then purified using chromatographic techniques to ensure high chemical and isotopic purity.

References

An In-Depth Technical Guide to Androstanolone-d3: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of Androstanolone-d3. The information is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled standards in their analytical workflows. This document details the physicochemical characteristics of this compound, offers an exemplary experimental protocol for its use, and visualizes relevant biological pathways and analytical procedures.

Core Chemical Properties and Structure

This compound, also known as 5α-Dihydrotestosterone-d3 (DHT-d3), is the deuterated form of Androstanolone, a potent androgen and a metabolite of testosterone. The incorporation of three deuterium atoms at the 16 and 17 positions of the steroid backbone results in a molecule with a higher mass, making it an ideal internal standard for quantitative analysis by mass spectrometry.[1]

Structure

The chemical structure of this compound is identical to that of Androstanolone, with the exception of the isotopic labeling.

IUPAC Name: (5S,8R,9S,10S,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one[1][2]

Physicochemical Data

The following table summarizes and compares the key physicochemical properties of Androstanolone and its deuterated analog, this compound.

| Property | Androstanolone | This compound |

| Molecular Formula | C₁₉H₃₀O₂ | C₁₉H₂₇D₃O₂ |

| Molar Mass | 290.44 g/mol [3][4] | 293.46 g/mol |

| Monoisotopic Mass | 290.22458 u[4] | 293.24341 u[2] |

| CAS Number | 521-18-6[3][4] | 79037-34-6[1][2] |

| Appearance | White to off-white solid | White to off-white solid |

| Melting Point | 178-182 °C | Not available |

| Solubility | Soluble in ethanol, methanol, acetone | Soluble in methanol, ethanol |

| LogP (calculated) | 3.29 | 3.29 |

Synthesis and Characterization

Synthesis

Characterization

The identity and purity of this compound are typically confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule and the location of the deuterium labels. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the 16 and 17 positions would be absent or significantly reduced in intensity. In the ¹³C NMR spectrum, the carbons bearing deuterium atoms will exhibit a characteristic triplet splitting pattern due to C-D coupling.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and isotopic purity of this compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the chemical purity of the compound.

Experimental Protocols

This compound is primarily used as an internal standard in quantitative analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the determination of androgens in biological matrices.

Quantification of Androgens in Human Serum by LC-MS/MS

This protocol describes a method for the simultaneous quantification of testosterone, dihydrotestosterone (DHT), androstenedione, cortisol, and prednisone in human serum using this compound as an internal standard for DHT.[5]

3.1.1. Materials and Reagents

-

This compound (internal standard)

-

Testosterone, Dihydrotestosterone, Androstenedione, Cortisol, Prednisone (analytical standards)

-

Methanol, Acetonitrile (HPLC grade)

-

Formic acid

-

Water (deionized, 18 MΩ·cm)

-

Human serum (blank)

-

Solid-phase extraction (SPE) cartridges

3.1.2. Sample Preparation

-

Thaw serum samples and standards at room temperature.

-

To 100 µL of serum, add 25 µL of the internal standard working solution (containing this compound).

-

Vortex for 10 seconds.

-

Add 200 µL of zinc sulfate solution (0.2 M in water) to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Load the supernatant onto a pre-conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

3.1.3. LC-MS/MS Conditions

-

LC System: Agilent 1290 Infinity II or equivalent

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in methanol

-

Gradient: 30% B to 95% B over 5 minutes

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization: Electrospray ionization (ESI), positive mode

-

MRM Transitions:

-

Androstanolone: m/z 291.2 → 255.2

-

This compound: m/z 294.2 → 258.2

-

Mandatory Visualizations

Signaling Pathway

Androstanolone, as a potent androgen, exerts its biological effects through the androgen receptor signaling pathway.

Caption: Androgen receptor signaling pathway of Androstanolone (DHT).

Experimental Workflow

The following diagram illustrates the major steps in the experimental workflow for the quantification of androgens in a biological sample using this compound as an internal standard.

Caption: Experimental workflow for androgen quantification.

This guide provides foundational knowledge for the effective use of this compound in a research setting. For specific applications, further method development and validation are essential.

References

Synthesis and Isotopic Labeling of Androstanolone-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and isotopic labeling of Androstanolone-d3, a crucial internal standard for mass spectrometry-based quantification of the potent androgen, Androstanolone (also known as Dihydrotestosterone or DHT). This document provides a comprehensive overview of a feasible synthetic pathway, detailed experimental protocols, and methods for purification and characterization.

Introduction

Androstanolone is a biologically active metabolite of testosterone, playing a critical role in various physiological processes. Accurate quantification of Androstanolone in biological matrices is essential for both clinical diagnostics and research in endocrinology and drug development. Stable isotope-labeled internal standards, such as this compound, are indispensable for achieving high accuracy and precision in mass spectrometric analyses by correcting for matrix effects and variations during sample preparation and analysis.[1] This guide focuses on the synthesis of Androstanolone labeled with three deuterium atoms at the 16, 16, and 17 positions (Androstanolone-16,16,17-d3).

Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step process starting from a readily available steroid precursor. A plausible and efficient route involves the deuteration of Epiandrosterone, which is then oxidized to the final product.

Caption: Proposed synthetic pathway for this compound from Epiandrosterone.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound.

Step 1: Oxidation of Epiandrosterone to Androstanedione

Objective: To convert the 3β-hydroxyl group of Epiandrosterone to a ketone to yield Androstanedione.

Materials:

-

Epiandrosterone

-

Jones reagent (Chromium trioxide in sulfuric acid)

-

Acetone

-

Isopropyl alcohol

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve Epiandrosterone in a minimal amount of acetone.

-

Cool the solution in an ice bath.

-

Slowly add Jones reagent dropwise to the stirred solution. The color of the solution will change from orange to green.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the excess oxidizing agent by adding isopropyl alcohol until the green color persists.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with dichloromethane.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the dried solution and purify the crude product by column chromatography on silica gel to obtain pure Androstanedione.

Step 2: Deuterium Exchange to form 16,16-d2-Androstanedione

Objective: To introduce two deuterium atoms at the C-16 position of Androstanedione.

Materials:

-

Androstanedione

-

Deuterium oxide (D₂O)

-

Sodium deuteroxide (NaOD) in D₂O (catalytic amount)

-

Anhydrous methanol-d4 (CD₃OD)

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve Androstanedione in anhydrous methanol-d4.

-

Add a catalytic amount of a solution of sodium deuteroxide in D₂O.

-

Heat the mixture to reflux and stir for several hours.

-

Monitor the deuterium incorporation by mass spectrometry on aliquots taken from the reaction mixture.

-

After the desired level of deuteration is achieved, cool the reaction mixture to room temperature.

-

Neutralize the catalyst with a weak acid (e.g., ammonium chloride).

-

Remove the solvent under reduced pressure.

-

Extract the residue with dichloromethane.

-

Wash the organic extract with D₂O and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution to yield 16,16-d2-Androstanedione.

Step 3: Reduction of 16,16-d2-Androstanedione to this compound

Objective: To stereoselectively reduce the 17-keto group of 16,16-d2-Androstanedione to a 17β-hydroxyl group using a deuterated reducing agent.

Materials:

-

16,16-d2-Androstanedione

-

Sodium borodeuteride (NaBD₄)

-

Anhydrous methanol

-

Dichloromethane

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 16,16-d2-Androstanedione in anhydrous methanol and cool the solution in an ice bath.

-

Slowly add sodium borodeuteride in small portions to the stirred solution.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of saturated aqueous ammonium chloride solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the dried solution and purify the crude product by column chromatography on silica gel to afford this compound.

Purification and Characterization

Purification

The final product, this compound, is purified by high-performance liquid chromatography (HPLC) to achieve high chemical and isotopic purity.

Caption: General workflow for the purification of this compound.

HPLC Conditions (Illustrative):

-

Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Injection Volume: 20 µL

Fractions corresponding to the this compound peak are collected, combined, and the solvent is removed under reduced pressure to yield the purified product.

Characterization

The identity, purity, and isotopic enrichment of the synthesized this compound are confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of this compound and to determine the isotopic distribution. The expected molecular ion peak for this compound (C₁₉H₂₇D₃O₂) would be at m/z 293.2434 (for [M]+) or 294.2513 (for [M+H]+), which is 3 mass units higher than the unlabeled Androstanolone.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum is used to confirm the structure of the Androstanolone backbone. The absence or significant reduction of signals corresponding to the protons at C-16 and C-17 would confirm successful deuteration at these positions.

-

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The signals for the deuterated carbons (C-16 and C-17) will be split into multiplets due to deuterium coupling and will have a lower intensity compared to the corresponding signals in the unlabeled compound.

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis and characterization of this compound. Note: The values presented here are illustrative and will vary depending on the specific experimental conditions and optimization.

Table 1: Synthesis Yields

| Reaction Step | Starting Material | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |

| 1 | Epiandrosterone (10 g) | Androstanedione | 9.92 | 8.9 | 89.7 |

| 2 | Androstanedione (8 g) | 16,16-d2-Androstanedione | 8.06 | 7.5 | 93.0 |

| 3 | 16,16-d2-Androstanedione (7 g) | This compound | 7.03 | 6.1 | 86.8 |

Table 2: Characterization Data

| Parameter | Method | Expected Value/Result |

| Chemical Purity | HPLC-UV | > 98% |

| Molecular Formula | - | C₁₉H₂₇D₃O₂ |

| Molecular Weight | - | 293.48 g/mol |

| Exact Mass | HRMS | 293.2434 |

| Isotopic Enrichment | MS | > 98% d₃ |

| ¹H NMR | 500 MHz, CDCl₃ | Absence of signals for H-16α, H-16β, and H-17α |

| ¹³C NMR | 125 MHz, CDCl₃ | Triplet for C-16, multiplet for C-17 |

Conclusion

This technical guide provides a detailed framework for the synthesis, purification, and characterization of this compound. The described synthetic route offers a reliable method for producing this essential internal standard for researchers and professionals in the fields of endocrinology, clinical chemistry, and pharmaceutical development. The successful synthesis and rigorous characterization of this compound are paramount for ensuring the accuracy and reliability of quantitative androgen analysis.

References

Decoding the Androstanolone-d3 Certificate of Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Certificate of Analysis (CoA) for a deuterated internal standard like Androstanolone-d3 is a critical document that guarantees its identity, purity, and concentration. For researchers in drug development and related fields, a thorough understanding of this document is paramount for ensuring the accuracy and reliability of bioanalytical assays. This in-depth guide provides a detailed explanation of the key components of an this compound CoA, including the underlying experimental methodologies and data interpretation.

Product Identification and General Information

A Certificate of Analysis begins with fundamental information to identify the specific lot of the material. This section typically includes:

-

Product Name: this compound (also known as Dihydrotestosterone-d3 or DHT-d3)

-

Catalog Number: A unique identifier assigned by the supplier.

-

Lot Number: A specific batch identifier for traceability.

-

Chemical Formula: C₁₉H₂₇D₃O₂

-

Molecular Weight: Approximately 293.48 g/mol

-

CAS Number: 79037-34-6

-

Storage Conditions: Recommended temperature for maintaining stability (e.g., -20°C).

-

Date of Analysis: The date the quality control testing was performed.

Quantitative Data Summary

The core of the CoA is the presentation of quantitative analytical results. These are typically summarized in a table for clarity and easy assessment of the product's quality against its specifications.

| Analytical Test | Methodology | Specification | Result |

| Identity | ¹H-NMR, ¹³C-NMR, Mass Spectrometry | Conforms to structure | Conforms |

| Chemical Purity | HPLC-UV/MS | ≥ 98.0% | 99.5% |

| Isotopic Purity | Mass Spectrometry | ≥ 99% atom % D | 99.6% |

| Deuterium Incorporation | Mass Spectrometry | d₃ ≥ 99%, d₀ ≤ 0.5% | d₃ = 99.6%, d₀ = 0.1% |

| Concentration (if sold as a solution) | qNMR or Gravimetric Preparation | 100 µg/mL ± 5% | 100.2 µg/mL |

| Residual Solvents | GC-MS | As per USP <467> | Conforms |

| Appearance | Visual Inspection | White to off-white solid | White solid |

Detailed Experimental Protocols

A comprehensive CoA will often reference the specific analytical methods used to generate the data. Below are detailed explanations of the typical experimental protocols.

Identity Confirmation

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the chemical structure of the molecule and the position of the deuterium labels.

-

Methodology:

-

Sample Preparation: A few milligrams of the this compound standard are dissolved in a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments:

-

¹H-NMR (Proton NMR): Provides information on the number and environment of proton atoms. In this compound, the signals corresponding to the protons at the deuterated positions will be absent or significantly reduced.

-

¹³C-NMR (Carbon-13 NMR): Shows the different carbon environments in the molecule. The carbon atoms bonded to deuterium will show a characteristic splitting pattern (a triplet for a -CD- group) and a shift in their resonance compared to the unlabeled compound.

-

-

-

Data Interpretation: The obtained spectra are compared with reference spectra of unlabeled Androstanolone and known spectral data for similar deuterated compounds to confirm the structural integrity.

3.1.2. Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight of this compound, which will be higher than the unlabeled compound due to the presence of deuterium atoms.

-

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.

-

Ionization: A soft ionization technique like Electrospray Ionization (ESI) is commonly used to generate intact molecular ions.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured.

-

-

Data Interpretation: The spectrum should show a prominent peak corresponding to the molecular ion of this compound ([M+H]⁺ at m/z 294.2).

Chemical Purity Assessment

3.2.1. High-Performance Liquid Chromatography (HPLC)

-

Purpose: To separate and quantify any chemical impurities present in the this compound standard.

-

Methodology:

-

Instrumentation: An HPLC system equipped with a UV or a Mass Spectrometric (MS) detector.

-

Column: A reverse-phase column (e.g., C18, 150 mm x 4.6 mm, 5 µm) is typically used.

-

Mobile Phase: A gradient elution is often employed, starting with a higher proportion of an aqueous solvent (e.g., water with 0.1% formic acid) and gradually increasing the proportion of an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a specific wavelength (e.g., 210 nm) or MS detection to identify impurities by their mass.

-

-

Data Interpretation: The purity is calculated by dividing the peak area of this compound by the total area of all peaks in the chromatogram, expressed as a percentage.

Isotopic Purity and Deuterium Incorporation Analysis

3.3.1. High-Resolution Mass Spectrometry (HRMS)

-

Purpose: To accurately determine the isotopic distribution and confirm the level of deuterium incorporation.

-

Methodology:

-

Instrumentation: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Analysis: The instrument is set to acquire a high-resolution mass spectrum of the molecular ion region.

-

-

Data Interpretation: The relative intensities of the peaks corresponding to the unlabeled (d₀), partially deuterated (d₁, d₂), and fully deuterated (d₃) forms of Androstanolone are measured. The isotopic purity is the percentage of the d₃ species relative to all isotopic variants.

Concentration Determination

3.4.1. Quantitative NMR (qNMR)

-

Purpose: To accurately determine the concentration of the this compound solution.

-

Methodology:

-

Sample Preparation: A precisely weighed amount of the this compound solution is mixed with a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) in an NMR tube with a suitable deuterated solvent.

-

Data Acquisition: A ¹H-NMR spectrum is acquired under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).

-

Data Processing: The signals for both the analyte (this compound) and the internal standard are integrated.

-

-

Calculation: The concentration of this compound is calculated using the following formula:

C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / V_analyte)

Where:

-

C = Concentration

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

V = Volume

-

Mandatory Visualizations

General Workflow for Certificate of Analysis Generation

Caption: Workflow for generating a Certificate of Analysis for this compound.

Analytical Testing Logical Flow

Caption: Decision flow for analytical testing of this compound.

Conclusion

The Certificate of Analysis for this compound is a comprehensive document that provides critical data for researchers relying on this internal standard for quantitative analysis. A thorough understanding of each section, from the summary data to the detailed experimental protocols, empowers scientists to critically evaluate the quality of the material and ensure the integrity of their experimental results. This guide serves as a technical resource to aid in the interpretation of this vital quality control document.

Commercial Sources and Technical Applications of High-Purity Androstanolone-d3: A Guide for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercial sources for high-purity Androstanolone-d3 (also known as Dihydrotestosterone-d3 or DHT-d3). It also details key experimental protocols for its use and outlines the fundamental signaling pathway of its unlabeled counterpart, Androstanolone.

This compound is a stable isotope-labeled internal standard essential for accurate quantification of Androstanolone in biological matrices using mass spectrometry-based methods. Its use is critical in a variety of research areas, including endocrinology, clinical chemistry, and anti-doping analysis.

High-Purity this compound: Commercial Availability and Quality

The procurement of high-purity, well-characterized this compound is paramount for the integrity of experimental data. Several reputable suppliers specialize in the synthesis and certification of such analytical standards. While the exact purity and isotopic enrichment can vary by lot and are definitively stated on the Certificate of Analysis (CoA) provided by the vendor, the following table summarizes the typical specifications offered by leading commercial sources.

| Supplier | Product Name | Catalog Number (Example) | Form | Chemical Purity | Isotopic Enrichment (d3) | Notes |

| LGC Standards | This compound (1.0 mg/ml in Methanol) | TRC-KIT0822-1ML | Solution | Check CoA | Check CoA | A subsidiary of LGC Group, which includes Toronto Research Chemicals (TRC).[1][2] |

| Cerilliant (a brand of MilliporeSigma) | 5alpha-Dihydrotestosterone-D3 (16,16,17-D3) Solution | D0771ML | Solution | Certified Reference Material | Check CoA | Provided as a solution at a concentration of 100 µg/mL in methanol.[3] |

| Cayman Chemical | Testosterone-d3 | 32986 | Crystalline Solid | ≥98% | ≥99% (d1-d3), ≤1% d0 | Data for the closely related Testosterone-d3 standard, indicative of expected quality. |

| Benchchem | This compound | 79037-34-6 | Not specified | ≥98% (Typical) | >95% (Typical, example given: 96.50%)[4] | Provides an example of isotopic purity data.[4] |

| Toronto Research Chemicals (TRC) | This compound | Not specified | Not specified | High Purity | High Enrichment | A leading supplier of stable isotope-labeled compounds.[5][6] |

Note: The data presented are typical values and should be confirmed by consulting the lot-specific Certificate of Analysis from the supplier.

Quality Control and Characterization of this compound

Suppliers of high-purity this compound employ a range of analytical techniques to ensure the identity, purity, and isotopic enrichment of their standards. This rigorous quality control is essential for their use in quantitative assays. The primary methods include:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the compound by separating it from any non-labeled or other impurities.

-

Mass Spectrometry (MS): Confirms the molecular weight and structure of the deuterated compound. High-resolution mass spectrometry (HRMS) is critical for determining the isotopic distribution and ensuring high enrichment of the d3 species.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine the concentration of the standard in solution.

Experimental Protocols: Quantification of Androstanolone in Serum by LC-MS/MS

The following is a generalized protocol for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of Androstanolone (DHT) in human serum, utilizing this compound as an internal standard. This protocol is a composite of methodologies described in the scientific literature.

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 200 µL of serum, calibrator, or quality control sample in a glass tube, add 50 µL of the this compound internal standard working solution (concentration will depend on the specific assay, e.g., 0.25 ng/mL).

-

Vortex the mixture and allow it to equilibrate at 4°C for 15 minutes.

-

Add 1 mL of methyl t-butyl ether (MTBE) and vortex vigorously for 1 minute to extract the steroids into the organic phase.

-

Allow the phases to separate by standing at 4°C for 1 hour or by freezing the lower aqueous layer at -80°C for 30 minutes.

-

Decant the upper organic layer (MTBE) into a clean glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in 75 µL of a suitable solvent, such as 20% methanol in water.

2. Chromatographic Conditions

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., Kinetex C18, 100 mm × 2.1 mm, 2.6 µm) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

-

Gradient Elution: A typical gradient might start at a lower percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration phase. A specific example could be: 10% B to 50% B over 2 minutes, then to 60% B over 8 minutes, followed by a wash and re-equilibration.

-

Flow Rate: Approximately 0.3-0.7 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 20-50 µL.

3. Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Photoionization (APPI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for both Androstanolone and this compound would be monitored. For example:

-

Androstanolone (DHT): m/z 291.2 → [product ion 1], m/z 291.2 → [product ion 2]

-

This compound (DHT-d3): m/z 294.2 → [corresponding product ion 1], m/z 294.2 → [corresponding product ion 2]

-

-

Instrument Parameters: Parameters such as ion spray voltage, source temperature, and collision energy should be optimized for the specific instrument and analytes.

Androstanolone Signaling Pathway

Androstanolone is the most potent endogenous androgen, and its biological effects are mediated through the androgen receptor (AR). The signaling pathway is a critical area of study in prostate cancer and other androgen-dependent conditions.

References

- 1. This compound (1.0 mg/ml in Methanol) [lgcstandards.com]

- 2. This compound (1.0 mg/ml in Methanol) [lgcstandards.com]

- 3. CERILLIANT 5alpha-Dihydrotestosterone-D3 (16,16,17-D3) Solution, 100 g/mL | Fisher Scientific [fishersci.com]

- 4. This compound | 79037-34-6 | Benchchem [benchchem.com]

- 5. Toronto Research Chemicals (TRC) products | Bio-Connect [bio-connect.nl]

- 6. genesisbiopharma.co [genesisbiopharma.co]

The Sentinel Within: A Technical Guide to Androstanolone-d3 as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly in the realm of steroid hormone measurement, precision and accuracy are paramount. The advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has revolutionized the field, offering unparalleled sensitivity and specificity. However, the inherent variability in sample preparation and instrument response necessitates the use of a reliable internal standard. This guide provides an in-depth exploration of Androstanolone-d3 (deuterated dihydrotestosterone), a cornerstone internal standard for the accurate quantification of androgens.

The Principle of Stable Isotope Dilution

The use of this compound is predicated on the principle of stable isotope dilution (SID). In this technique, a known quantity of a stable isotope-labeled version of the analyte (in this case, this compound) is added to the sample at the earliest stage of analysis. This "internal standard" is chemically identical to the endogenous analyte (Androstanolone) but has a different mass due to the incorporation of deuterium atoms.

Because the internal standard and the analyte behave virtually identically during extraction, chromatography, and ionization, any sample loss or variation in instrument response will affect both compounds equally. By measuring the ratio of the analyte's signal to the internal standard's signal, a highly accurate and precise quantification can be achieved, effectively correcting for experimental inconsistencies.

Experimental Protocol: Quantification of Androgens in Serum using this compound

This section details a representative experimental protocol for the simultaneous quantification of several androgens, including Androstanolone (Dihydrotestosterone or DHT), using this compound as an internal standard.

Sample Preparation

A robust and reproducible sample preparation is critical for accurate results. The following protocol outlines a common approach involving protein precipitation and liquid-liquid extraction.

-

Aliquoting and Internal Standard Spiking:

-

Pipette 200 µL of serum, plasma, calibrator, or quality control (QC) sample into a clean microcentrifuge tube.

-

Add 50 µL of an internal standard working solution containing this compound (and other relevant deuterated steroids) in a 50:50 methanol:water solution. The concentration of the internal standard should be optimized based on the expected analyte concentration and instrument sensitivity.

-

Vortex the samples for 10 seconds to ensure thorough mixing.

-

-

Protein Precipitation:

-

Add 100 µL of 50 g/L zinc sulfate solution to each tube to precipitate proteins.

-

Vortex for 1 minute.

-

Add 100 µL of acetonitrile.

-

Vortex for another minute.

-

-

Liquid-Liquid Extraction:

-

Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.

-

Vortex vigorously for 1 minute to extract the steroids into the organic phase.

-

Centrifuge the samples at 1,700 x g for 10 minutes to separate the layers.

-

-

Evaporation and Reconstitution:

-

Carefully transfer the upper organic layer to a new set of clean tubes.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 75 µL of a 20:80 methanol:water solution.

-

Vortex for 1 minute to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

The following are typical conditions for the chromatographic separation and mass spectrometric detection of androgens.

-

Liquid Chromatography (LC) System: An ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.2 mM Ammonium Fluoride in water.

-

Mobile Phase B: Methanol.

-

Gradient Elution: A gradient from 50% to 70% Mobile Phase B over approximately 3 minutes.

-

Flow Rate: 0.45 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 50 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

The MRM transitions for Androstanolone and its deuterated internal standard are crucial for selective and sensitive detection. These transitions involve selecting the precursor ion (the protonated molecule, [M+H]+) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole.

Quantitative Data Summary

The following tables summarize typical performance characteristics of an LC-MS/MS method for androgen analysis using this compound as an internal standard. The data presented here is representative of the performance achievable with such methods.

Table 1: MRM Transitions and Mass Spectrometer Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) | Declustering Potential (V) |

| Androstanolone | 291.2 | 255.2 | 0.05 | 15 | 40 |

| This compound | 294.2 | 258.2 | 0.05 | 15 | 40 |

Table 2: Method Validation Parameters

| Parameter | Androstanolone |

| Linearity Range (nmol/L) | 0.09 - 35 |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) (nmol/L) | 0.09 |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 90 - 110% |

| Matrix Effect (%) | Minimal (< 15%) |

| Extraction Recovery (%) | > 85% |

Visualizing the Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of androgens using this compound as an internal standard.

Androgen Signaling Pathway

Androstanolone (DHT) is a potent androgen that exerts its biological effects by binding to the androgen receptor (AR). The following diagram depicts a simplified overview of the androgen signaling pathway.

Conclusion

This compound serves as an indispensable tool for the accurate and precise quantification of androgens by LC-MS/MS. Its role as an internal standard, founded on the principle of stable isotope dilution, allows researchers and clinicians to overcome the inherent variability of analytical procedures, leading to reliable and reproducible data. The detailed protocol and performance data provided in this guide offer a comprehensive resource for the implementation of robust and high-quality androgen analysis in a variety of research and clinical settings. The continued use of deuterated internal standards like this compound will undoubtedly contribute to advancements in our understanding of androgen-related physiology and pathology.

The Isotopic Purity of Deuterated Steroids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for understanding and assessing the isotopic purity of deuterated steroids. Deuterated steroids are invaluable tools in various scientific disciplines, including metabolic research, clinical diagnostics, and pharmaceutical development. Their utility is fundamentally linked to their isotopic purity, which dictates their effectiveness as internal standards, tracers, and therapeutic agents.

The Critical Role of Isotopic Purity

Deuterium-labeled steroids are synthetic analogs of endogenous steroids where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This subtle modification in mass provides a powerful analytical handle without significantly altering the molecule's chemical properties. The primary applications of deuterated steroids underscore the importance of high isotopic purity:

-

Internal Standards in Mass Spectrometry: In quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS/MS), deuterated steroids are the gold standard for internal standards.[1] They co-elute with the endogenous analyte and compensate for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.[1]

-

Metabolic Studies: Deuterated steroids serve as tracers to elucidate complex metabolic pathways. By tracking the fate of the deuterium-labeled molecule, researchers can identify and quantify metabolites, providing insights into drug metabolism and disease pathophysiology.

-

Pharmacokinetic and Bioavailability Studies: The use of deuterated analogs allows for the simultaneous administration of the labeled and unlabeled drug (a "microtracer" study), enabling precise determination of pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).

-

Therapeutic Agents: The "deuterium switch" is a drug development strategy where replacing hydrogen with deuterium at a metabolic "hotspot" can slow down the rate of drug metabolism. This kinetic isotope effect can lead to improved pharmacokinetic profiles, enhanced efficacy, and a better safety profile.[2]

The presence of unlabeled (d0) or partially deuterated species can compromise the accuracy of quantitative assays and confound the interpretation of metabolic studies. Therefore, rigorous assessment of isotopic purity is a critical quality attribute for any application involving deuterated steroids.

Analytical Methodologies for Isotopic Purity Determination

The two primary analytical techniques for determining the isotopic purity of deuterated steroids are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and provides complementary information.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a powerful tool for assessing isotopic purity by differentiating between isotopologues based on their precise mass-to-charge ratios (m/z).

Experimental Protocol: Isotopic Purity Analysis by LC-HRMS

-

Sample Preparation:

-

Accurately weigh a small amount of the deuterated steroid standard (typically 1 mg).

-

Dissolve the standard in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL to create a stock solution.

-

Prepare a working solution by diluting the stock solution to a concentration suitable for MS analysis (e.g., 1 µg/mL).

-

-

Liquid Chromatography (LC) Parameters:

-

Column: A C18 reversed-phase column is commonly used for steroid analysis.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a small amount of formic acid (e.g., 0.1%) to promote ionization.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Injection Volume: 1-10 µL.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for steroids.

-

Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is required to resolve the isotopic peaks.

-

Scan Mode: Full scan mode over a mass range that includes the expected m/z values of all isotopologues.

-

Resolution: Set to a high value (e.g., >10,000) to ensure baseline separation of the isotopic peaks.

-

-

Data Analysis:

-

Extract the ion chromatograms for the monoisotopic peak of the unlabeled steroid (d0) and all expected deuterated isotopologues (d1, d2, d3, etc.).

-

Integrate the peak area for each isotopologue.

-

Calculate the isotopic purity by expressing the peak area of the desired deuterated isotopologue as a percentage of the sum of the peak areas of all detected isotopologues.

Isotopic Purity (%) = (Area of desired isotopologue / Sum of areas of all isotopologues) x 100

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is an absolute quantification method that can be used to determine the isotopic purity of deuterated compounds without the need for a reference standard of the same compound. Both ¹H NMR and ²H NMR can be employed.

Experimental Protocol: Isotopic Purity Analysis by ¹H and ²H qNMR

-

Sample Preparation:

-

Accurately weigh a precise amount of the deuterated steroid (e.g., 10-20 mg).

-

Dissolve the sample in a deuterated solvent (for ¹H NMR) or a non-deuterated solvent (for ²H NMR) of high purity.

-

For quantitative analysis using an internal standard, add a known amount of a certified internal standard with a well-resolved signal.

-

-

NMR Instrument Parameters (¹H qNMR):

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Pulse Sequence: A standard single-pulse experiment.

-

Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) is crucial for accurate quantification.

-

Number of Scans (ns): Sufficient scans to achieve a good signal-to-noise ratio.

-

Data Processing: Apply appropriate phasing and baseline correction.

-

-

NMR Instrument Parameters (²H NMR):

-

Spectrometer: A spectrometer equipped with a deuterium probe.

-

Solvent: A non-deuterated solvent is used.

-

Acquisition Parameters: Optimized for deuterium detection, which may require a larger spectral width and different pulse calibration.

-

-

Data Analysis:

-

¹H NMR:

-

Integrate the residual proton signals at the positions of deuteration and compare their integrals to the integrals of protons in non-deuterated positions of the molecule.

-

The isotopic purity can be calculated by comparing the integral of the residual proton signal to the integral of a signal from a fully protonated position.

-

-

²H NMR:

-

Directly observe and integrate the deuterium signals.

-

The relative integrals of the different deuterium signals can confirm the positions and extent of deuteration.

-

-

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available deuterated steroids is typically very high, often exceeding 98%. However, the exact purity can vary between batches and manufacturers. It is essential to refer to the Certificate of Analysis (CoA) for specific lot information. The following table provides a summary of typical isotopic purities for some commonly used deuterated steroids.

| Deuterated Steroid | Supplier Example | Reported Isotopic Purity |

| Testosterone-d3 | LGC Standards | 99.5%[3] |

| Cortisol-d4 | Cambridge Isotope Laboratories | 98%[4] |

| Cortisol-d4 | CDN Isotopes | 98 atom % D[5] |

| Estradiol-d5 | >99% | |

| Progesterone-d9 | >98% | |

| DHEA-d5 | Cerilliant | Not specified on product page |

Note: This table is for illustrative purposes. Always consult the Certificate of Analysis from the specific supplier for lot-specific data.

Visualizing Key Concepts and Workflows

Graphical representations are invaluable for understanding complex biological pathways and experimental procedures. The following diagrams were created using the Graphviz DOT language to illustrate key aspects of working with deuterated steroids.

Androgen Receptor Signaling Pathway

Deuterated androgens, such as deuterated testosterone, are used to study the androgen receptor (AR) signaling pathway, which is crucial in prostate cancer and other androgen-dependent conditions.

Caption: Androgen Receptor Signaling Pathway.

Experimental Workflow: Deuterated Steroid as an Internal Standard in LC-MS/MS

This workflow outlines the key steps in a typical bioanalytical method using a deuterated steroid as an internal standard for the quantification of an endogenous steroid in a biological matrix.

References

- 1. Cortisol (2,3,4-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-10371-C [isotope.com]

- 2. lgcstandards.com [lgcstandards.com]

- 3. Cortisol (9,11,12,12-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. Dehydroepiandrosterone (DHEA) | Certified Solutions Standards | Certified Reference Materials [cerilliant.com]

Androstanolone-d3 for Androgen Receptor Binding Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Androstanolone-d3 in the study of the androgen receptor (AR). Androstanolone, also known as dihydrotestosterone (DHT), is a potent endogenous androgen that binds to the AR with high affinity.[1][2][3] The deuterated analog, this compound, serves as a valuable tool in AR binding assays and as an internal standard for mass spectrometry-based quantification of androgens. This guide details its physicochemical properties, its role in AR binding, relevant experimental protocols, and the AR signaling pathway.

Physicochemical Properties of this compound

This compound is a synthetic, stable isotope-labeled form of androstanolone. The deuterium atoms enhance its molecular weight, allowing for its differentiation from the endogenous compound in mass spectrometry without significantly altering its chemical and biological properties.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₇D₃O₂ | PubChem |

| Molecular Weight | 293.49 g/mol | PubChem |

| CAS Number | 79037-34-6 | ChemicalBook[4] |

| Synonyms | 5α-Androstan-17β-ol-3-one-16,16,17-d3, Dihydrotestosterone-d3, DHT-d3 | PubChem[5], ChemicalBook[4] |

| Physical Appearance | White Solid | Chemdad[6] |

| Storage Temperature | -20°C Freezer | Chemdad[6] |

Androstanolone and its Affinity for the Androgen Receptor

Androstanolone is a potent agonist of the androgen receptor.[1] Its binding affinity (Kd) for the human AR is in the range of 0.25 to 0.5 nM, which is approximately 2- to 3-fold higher than that of testosterone.[1] Due to the negligible impact of deuterium substitution on molecular interactions, the binding affinity of this compound to the androgen receptor is expected to be comparable to that of unlabeled androstanolone.

| Ligand | Binding Affinity (Kd) for Human AR | Fold Increase vs. Testosterone |

| Androstanolone (DHT) | 0.25 - 0.5 nM | ~2-3x |

| Testosterone | 0.4 - 1.0 nM | 1x |

| This compound | Expected to be similar to Androstanolone | Expected to be ~2-3x |

The Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like androstanolone, translocates to the nucleus and regulates the expression of target genes. This pathway is crucial for the development and maintenance of male characteristics.

Caption: Canonical androgen receptor signaling pathway.

Experimental Protocols

Competitive Radioligand Binding Assay for the Androgen Receptor

This protocol is adapted from established methods and describes how to determine the binding affinity of a test compound by measuring its ability to compete with a radiolabeled androgen for binding to the AR. While historically radiolabeled ligands like [³H]-R1881 or [³H]-DHT are used, this compound could be used as a non-radiolabeled competitor.

Materials:

-

AR Source: Rat prostate cytosol or purified recombinant human AR.

-

Radioligand: [³H]-Dihydrotestosterone ([³H]-DHT) or [³H]-Methyltrienolone (R1881).

-

Competitor: this compound or other test compounds.

-

Assay Buffer: Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer, pH 7.4.

-

Separation Agent: Hydroxylapatite (HAP) slurry or dextran-coated charcoal.

-

Scintillation Cocktail.

-

Scintillation Counter.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the radioligand and the competitor (this compound).

-

Assay Setup: In microcentrifuge tubes, add a fixed concentration of the radioligand.

-

Competition: Add increasing concentrations of the competitor (this compound). For determining non-specific binding, add a large excess of unlabeled androstanolone.

-

Incubation: Add the AR preparation to each tube. Incubate at 4°C for 18-24 hours to reach equilibrium.

-

Separation: Separate bound from free radioligand by adding HAP slurry or dextran-coated charcoal, followed by centrifugation.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant).

Caption: Workflow for a competitive androgen receptor binding assay.

Quantification of Androgens using LC-MS/MS with this compound as an Internal Standard

This compound is ideally suited as an internal standard for the accurate quantification of endogenous androgens like DHT in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle: A known amount of this compound is added to the sample at the beginning of the sample preparation process. It co-elutes with the endogenous, non-deuterated androstanolone during chromatography. The mass spectrometer distinguishes between the two based on their mass-to-charge ratio (m/z). The ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification, which corrects for variations during sample preparation and analysis.[7][8]

Procedure Outline:

-

Sample Preparation: Spike the biological sample (e.g., serum, plasma) with a known concentration of this compound.

-

Extraction: Perform liquid-liquid extraction or solid-phase extraction to isolate the steroids.

-

Chromatography: Separate the extracted androgens using a suitable HPLC or UPLC column.

-

Mass Spectrometry: Detect and quantify the analyte and the internal standard using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Quantification: Generate a calibration curve using known concentrations of the analyte and a fixed concentration of the internal standard. Determine the concentration of the analyte in the sample by comparing its peak area ratio to the calibration curve.

Caption: Workflow for androgen quantification using LC-MS/MS with an internal standard.

Conclusion

This compound is a versatile and indispensable tool for researchers studying the androgen receptor. Its high binding affinity, which is presumed to be similar to its non-deuterated counterpart, makes it a relevant competitor in binding assays. Furthermore, its properties as a stable isotope-labeled internal standard are critical for the accurate and precise quantification of endogenous androgens in complex biological matrices. The protocols and information provided in this guide offer a solid foundation for the effective application of this compound in androgen receptor research and drug development.

References

- 1. Androstanolone - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Dihydrotestosterone | C19H30O2 | CID 10635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 79037-34-6 CAS MSDS (5ALPHA-ANDROSTAN-17BETA-OL-3-ONE-16,16,17-D3) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | C19H30O2 | CID 71776332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5ALPHA-ANDROSTAN-17BETA-OL-3-ONE-16,16,17-D3 Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

Unveiling the Potential of Androstanolone-d3: A Technical Guide for Researchers

A deep dive into the applications of deuterated Androstanolone for enhanced analytical precision and metabolic insight.

For Immediate Release

October 31, 2025 – In the intricate world of steroid analysis and androgen research, the pursuit of accuracy and reliability is paramount. This technical guide delves into the preliminary research applications of Androstanolone-d3, a deuterated isotopologue of the potent androgen, Dihydrotestosterone (DHT). Primarily utilized as an internal standard in mass spectrometry-based methods, this compound has become an indispensable tool for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of its physicochemical properties, synthesis, and core applications, complete with detailed experimental protocols and quantitative data to facilitate its integration into advanced research workflows.

Core Physicochemical Properties

This compound, also known as 5α-Dihydrotestosterone-d3 or Stanolone-d3, is chemically identical to its endogenous counterpart, save for the substitution of three hydrogen atoms with deuterium at the 16 and 17 positions of the steroid backbone. This isotopic labeling results in a distinct, higher mass, which is fundamental to its application as an internal standard in quantitative assays.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₇D₃O₂ | PubChem |

| Molecular Weight | 293.48 g/mol | PubChem |

| Exact Mass | 293.243410433 u | PubChem |

| CAS Number | 79037-34-6 | LGC Standards[1] |

| Synonyms | 5α-Androstan-17β-ol-3-one-16,16,17-d3, DHT-d3 | LGC Standards[1] |

| Physical Description | White Solid | Chemdad[2] |

| Storage Temperature | -20°C Freezer | Chemdad[2] |

Synthesis of this compound: An Overview

The synthesis of this compound typically involves the introduction of deuterium atoms into the androstanolone steroid framework through chemical reduction of a suitable precursor using a deuterated reagent. While specific, detailed protocols are often proprietary, a general methodology can be outlined based on established principles of steroid chemistry.

A common strategy involves the use of a precursor steroid with a 17-keto group and a double bond at the 16-position. This precursor can then be subjected to a reduction reaction using a deuterium source.

Generalized Synthetic Pathway:

Caption: Generalized synthetic workflow for this compound.

A plausible, though not explicitly detailed in public literature, multi-step synthesis could involve:

-

Protection of the 3-keto group of a suitable starting material like androstenedione.

-

Introduction of a double bond at the C16-C17 position.

-

Reduction of the 17-keto group and saturation of the C16-C17 double bond using a deuterium source such as deuterium gas (D₂) in the presence of a catalyst like Palladium on carbon (Pd/C). This step would introduce deuterium at the 16 and 17 positions.

-

Deprotection of the 3-keto group to yield the final product.

Primary Application: Internal Standard in Mass Spectrometry

The most prominent and well-documented application of this compound is as an internal standard for the accurate quantification of endogenous androgens, particularly DHT, in biological matrices such as serum and plasma. Its use is critical in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which have become the gold standard for steroid hormone analysis due to their high sensitivity and specificity.

The Role of an Internal Standard:

An internal standard is a compound added to a sample in a known concentration to facilitate the quantification of an analyte. This compound is an ideal internal standard for DHT because:

-

Chemical Similarity: It is chemically identical to DHT, ensuring it behaves similarly during sample preparation (e.g., extraction, derivatization) and chromatographic separation.

-

Mass Difference: The three deuterium atoms give it a mass difference of +3 Da compared to DHT, allowing the mass spectrometer to distinguish between the analyte and the internal standard.

-

Co-elution: It co-elutes with DHT during liquid chromatography, ensuring that any matrix effects (e.g., ion suppression or enhancement) affect both the analyte and the internal standard equally.

By measuring the ratio of the analyte's signal to the internal standard's signal, researchers can correct for variations in sample processing and instrument response, leading to highly accurate and precise quantification.

Experimental Workflow for Androgen Quantification using LC-MS/MS:

Caption: General workflow for androgen quantification using LC-MS/MS with an internal standard.

Detailed Experimental Protocol: Androgen Quantification in Serum

This protocol is a composite based on several published methods for the simultaneous quantification of multiple androgens.

1. Sample Preparation:

-

Thawing and Aliquoting: Thaw frozen serum samples at room temperature. Vortex and aliquot 200-500 µL into a clean polypropylene tube.

-

Internal Standard Spiking: Add a known amount of this compound (and other deuterated internal standards for other analytes) in a suitable solvent (e.g., methanol) to each sample, calibrator, and quality control sample.

-

Protein Precipitation: Add a protein precipitating agent, such as acetonitrile or zinc sulfate solution, to the samples. Vortex thoroughly.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Extraction:

-

Liquid-Liquid Extraction (LLE): Transfer the supernatant to a new tube and add an immiscible organic solvent (e.g., methyl tert-butyl ether, MTBE). Vortex vigorously to extract the steroids into the organic phase. Separate the organic layer and evaporate to dryness under a gentle stream of nitrogen.

-

Solid-Phase Extraction (SPE): Alternatively, load the supernatant onto a conditioned SPE cartridge. Wash the cartridge to remove interferences and then elute the steroids with an appropriate solvent. Evaporate the eluate to dryness.

-

-

Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

2. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium fluoride to improve ionization.

-

Flow Rate: Typically in the range of 0.3-0.6 mL/min.

-

Injection Volume: 10-20 µL.

-

-

Mass Spectrometry:

-

Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard.

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Androstanolone (DHT) | 291.2 | 255.2 |

| This compound | 294.2 | 258.2 |

| Testosterone | 289.2 | 97.1 |

| Testosterone-d3 | 292.2 | 97.1 |

Note: Specific MRM transitions may vary depending on the instrument and optimization.

3. Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibrators.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data from Research Applications

The use of this compound as an internal standard has enabled the development of highly sensitive and precise analytical methods for DHT. The table below summarizes the Lower Limits of Quantification (LLOQ) for DHT achieved in various studies utilizing deuterated internal standards.

| Study Focus | Matrix | LLOQ for DHT | Reference |

| Simultaneous quantification of 7 steroids | Postmenopausal Serum | 10 pg/mL | PubMed[3] |

| Simultaneous quantification of 13 steroids | Human Serum | 0.08-7.81 ng/mL (for all steroids) | PubMed[4] |

| Multisteroid assay for clinical use | Human Serum | 0.3 nmol/L | MDPI[5] |

| Androgen quantification | Serum | Measuring range up to 5 nmol/L | Waters[6] |

Emerging Research Applications

While its primary role is as an internal standard, the principles of stable isotope labeling suggest potential for this compound in other research areas:

-

Metabolic Tracer Studies: this compound can be used as a tracer to study the metabolism of DHT in vitro and in vivo. By administering deuterated androstanolone, researchers can track its conversion to other metabolites using mass spectrometry, providing insights into the pathways of androgen metabolism and inactivation. This is particularly relevant in studying conditions like benign prostatic hyperplasia and prostate cancer, where androgen metabolism is often altered.

-

Pharmacokinetic Studies: The use of deuterated compounds can help in determining the pharmacokinetic properties of a drug. While not a therapeutic agent itself, studies with this compound could provide a baseline for understanding the absorption, distribution, metabolism, and excretion of DHT and its analogs.

-

Androgen Receptor Binding and Action: Although the deuterium substitution is unlikely to significantly alter its binding affinity to the androgen receptor (AR), this compound could be used in competitive binding assays. Furthermore, its use in cell-based assays could help to dissect the downstream effects of AR activation, with the ability to distinguish the administered deuterated compound from endogenous DHT.

Signaling Pathway of Androgen Action:

The biological effects of Androstanolone are mediated through the androgen receptor, a nuclear receptor that functions as a ligand-activated transcription factor.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. mdpi.com [mdpi.com]

- 3. A sensitive, simple and robust LC-MS/MS method for the simultaneous quantification of seven androgen- and estrogen-related steroids in postmenopausal serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and validation of a sensitive LC-MS/MS method for simultaneous quantification of thirteen steroid hormones in human serum and its application to the study of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. openaccess.acibadem.edu.tr [openaccess.acibadem.edu.tr]

Methodological & Application

Application Notes and Protocols for Androstanolone-d3 Internal Standard in LC-MS/MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Androstanolone-d3 as an internal standard in the quantitative analysis of Androstanolone (also known as Dihydrotestosterone or DHT) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Androstanolone is a potent androgenic steroid hormone critical in the development and maintenance of male characteristics.[1] Accurate quantification of Androstanolone in biological matrices is essential for clinical research and drug development. LC-MS/MS has emerged as the preferred method for steroid analysis due to its high selectivity and sensitivity.[2] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.

Experimental Protocols

This section details the methodologies for sample preparation, LC-MS/MS analysis, and data processing.

Sample Preparation

The choice of sample preparation technique depends on the matrix (e.g., serum, plasma, tissue) and the desired level of cleanliness. Three common methods are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

1. Protein Precipitation (PPT)

This is a rapid and simple method suitable for high-throughput analysis.

-

Protocol:

-

To 100 µL of serum or plasma, add 25 µL of the this compound internal standard working solution.

-

Add 200 µL of cold acetonitrile to precipitate the proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 12,000 rpm for 5 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

-

2. Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to PPT, reducing matrix effects.

-

Protocol:

-

To 200 µL of serum or plasma, add the this compound internal standard.

-

Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

-

Vortex for 5 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 4000 g for 5 minutes to separate the aqueous and organic layers.

-

Freeze the aqueous layer at -80°C and decant the organic (upper) layer into a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 50% methanol in water) for injection into the LC-MS/MS system.

-

3. Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts and can be automated for high-throughput applications.

-

Protocol (using a mixed-mode cation exchange cartridge):

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated sample (serum/plasma with internal standard, diluted with a weak acid).

-

Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

-

Elute the analytes with 1 mL of a stronger organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

-

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

-

Column: A C18 reversed-phase column is commonly used for steroid analysis (e.g., 100 x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A typical gradient starts at 50% B, increases to 95% B over several minutes, holds for a short period, and then returns to initial conditions for equilibration. The total run time is typically between 5 and 10 minutes.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 10 - 20 µL.

-

Column Temperature: 40°C.

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The following table provides the MRM transitions for Androstanolone and its deuterated internal standard, this compound. The transitions for this compound are inferred from those of DHT-d3.[3]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Androstanolone | 291.2 | 255.2 | 15 |

| 291.2 | 97.1 | 35 | |

| This compound | 294.2 | 258.2 | 15 |

| 294.2 | 100.1 | 35 |

Note: The optimal collision energies may vary depending on the instrument used and should be optimized in the user's laboratory.

Data Presentation

The following tables summarize typical quantitative performance data for an LC-MS/MS method for Androstanolone using a deuterated internal standard.

Table 1: Method Validation Parameters

| Parameter | Result |

| Linear Range | 0.05 - 50 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[4] |

| Correlation Coefficient (r²) | > 0.99 |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

| Matrix Effect | Minimal, compensated by internal standard |

Table 2: Example Quality Control (QC) Sample Performance

| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| Low | 0.15 | 0.16 | 106.7 | 7.8 |

| Medium | 5.0 | 4.8 | 96.0 | 5.2 |

| High | 40.0 | 41.2 | 103.0 | 4.5 |

Mandatory Visualizations

Androstanolone Signaling Pathway

Androstanolone exerts its biological effects by binding to and activating the androgen receptor (AR), a ligand-activated transcription factor.[1][5]

References

- 1. What is the mechanism of Androstanolone? [synapse.patsnap.com]